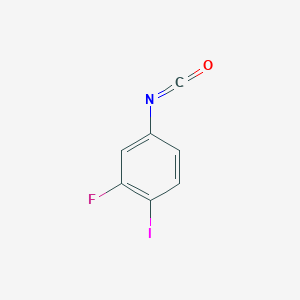
2-Fluoro-1-iodo-4-isocyanatobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-1-iodo-4-isocyanatobenzene is an organic compound with the molecular formula C7H3FINO and a molecular weight of 263.01 g/mol . It is a derivative of benzene, characterized by the presence of fluorine, iodine, and isocyanate functional groups attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
One common method involves the reaction of 2-fluoro-4-iodoaniline with phosgene to introduce the isocyanate group . The reaction conditions usually require an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Analyse Chemischer Reaktionen
2-Fluoro-1-iodo-4-isocyanatobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halogenating agents.
Oxidation and Reduction Reactions: The isocyanate group can undergo oxidation to form isocyanates or reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-1-iodo-4-isocyanatobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly in the design of molecules that interact with specific biological targets.
Wirkmechanismus
The mechanism of action of 2-Fluoro-1-iodo-4-isocyanatobenzene involves its reactivity with various nucleophiles and electrophiles. The isocyanate group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in the design of pharmaceuticals and other bioactive compounds .
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-1-iodo-4-isocyanatobenzene can be compared with other benzene derivatives that contain similar functional groups:
2-Fluoro-4-iodoaniline: Similar structure but lacks the isocyanate group.
4-Iodo-2-fluorophenyl isocyanate: Similar structure but with different positioning of functional groups.
2-Fluoro-1-iodobenzene: Lacks the isocyanate group, making it less reactive in certain types of chemical reactions.
The uniqueness of this compound lies in the combination of fluorine, iodine, and isocyanate groups, which confer distinct reactivity and versatility in synthetic applications.
Eigenschaften
Molekularformel |
C7H3FINO |
|---|---|
Molekulargewicht |
263.01 g/mol |
IUPAC-Name |
2-fluoro-1-iodo-4-isocyanatobenzene |
InChI |
InChI=1S/C7H3FINO/c8-6-3-5(10-4-11)1-2-7(6)9/h1-3H |
InChI-Schlüssel |
SFIRVVHYIKLYLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N=C=O)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


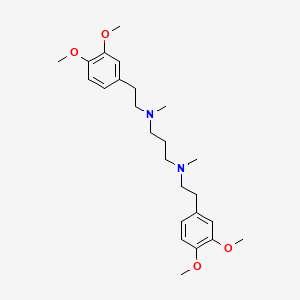
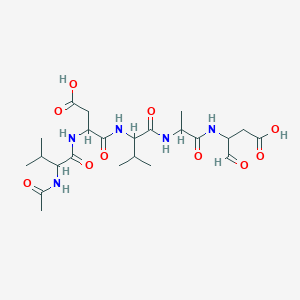
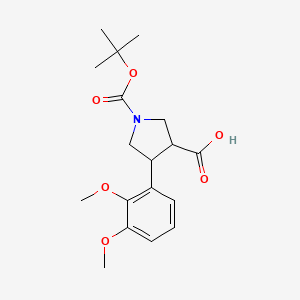
![(1R,14R)-11,14-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.0^{3,12.0^{4,9.0^{15,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one](/img/structure/B12325315.png)
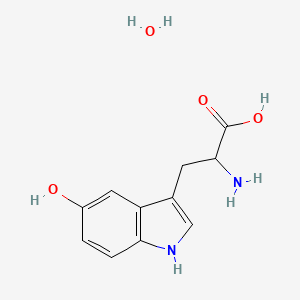
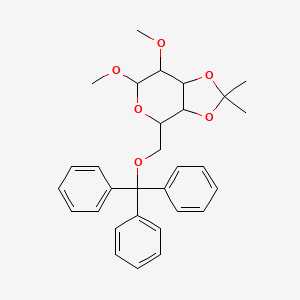

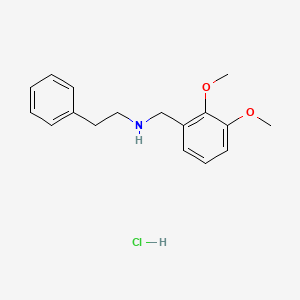
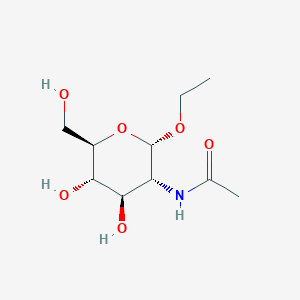
![2-[4-(2-Hydroxy-cyclopentylmethyl)-phenyl]-propionic acid](/img/structure/B12325346.png)
![2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid;1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol](/img/structure/B12325351.png)
![(R)-(-)-1-[(S)-2-Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B12325353.png)

![Benzo[b]naphtho[1,2-d]furan, 5-bromo-](/img/structure/B12325385.png)
